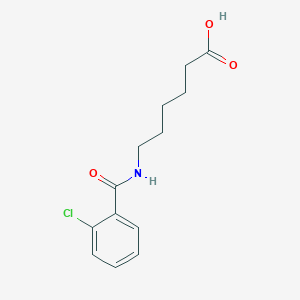

6-(2-Chloro-benzoylamino)-hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(2-Chloro-benzoylamino)-hexanoic acid” is a complex organic compound. It’s likely to be a derivative of benzoyl chloride, which is an organochlorine compound with the formula C7H5ClO . Benzoyl chloride is a colorless, fuming liquid with an irritating odor, and consists of a benzene ring (C6H6) with an acyl chloride (−C(=O)Cl) substituent .

Synthesis Analysis

The synthesis of similar compounds often involves multistep processes. For instance, benzoylated products can be synthesized by the benzoylation of substituted phenols under low temperature . These products can then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition to give hydroxy benzophenones .

Molecular Structure Analysis

The molecular structure of “6-(2-Chloro-benzoylamino)-hexanoic acid” is likely to be complex due to the presence of multiple functional groups. For instance, 2-Chlorobenzyl chloride, a related compound, has the empirical formula C7H6Cl2 .

Chemical Reactions Analysis

Benzoyl chloride, a related compound, is known to react with water to produce hydrochloric acid and benzoic acid . It also reacts with alcohols to give the corresponding esters and with amines to give the amide .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis and characterization of this compound have been explored for its antimicrobial properties . Researchers have investigated its effectiveness against bacterial and fungal strains. Notably, compounds 9a, 9e, and 9g demonstrated promising inhibition against tested strains. Further studies involving disc diffusion, broth dilution methods, and molecular docking simulations have shed light on its potential as an antimicrobial agent.

Organic Synthesis and Catalysis

The chlorobenzoylamino group in this compound can serve as a versatile building block for organic synthesis. Researchers have explored its use in one-step selective synthesis reactions, such as the conversion of 2-chlorotoluene to 2-chlorobenzonitrile via ammoxidation . Understanding its reactivity and catalytic properties is crucial for designing efficient synthetic routes.

Nonlinear Optical Materials

The crystal structure of l-histidinium glutarate monohydrate (LHG) , which contains a similar benzoylamino moiety, has been investigated for its nonlinear optical properties . While not identical to our compound, this research highlights the potential of related structures for second harmonic generation. Further exploration of 6-(2-Chloro-benzoylamino)-hexanoic acid in this context could reveal interesting optical behavior.

Mecanismo De Acción

Mode of Action

It can be inferred from the structure of the compound that it might undergo reactions at the benzylic position . The compound contains a benzoyl group, which is known to participate in nucleophilic substitution reactions . The chlorine atom attached to the benzene ring might also play a role in its reactivity .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 6-(2-Chloro-benzoylamino)-hexanoic acid might be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, the reactivity of the benzoyl group might be affected by the pH of the environment

Propiedades

IUPAC Name |

6-[(2-chlorobenzoyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c14-11-7-4-3-6-10(11)13(18)15-9-5-1-2-8-12(16)17/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWGGDIMBONNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chloro-benzoylamino)-hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)